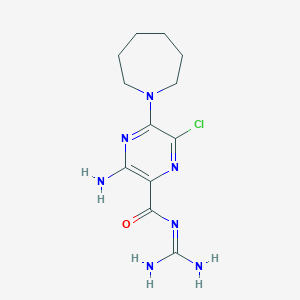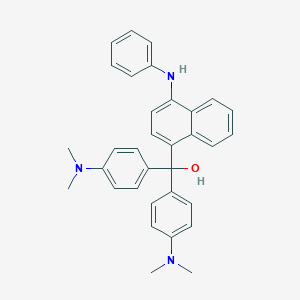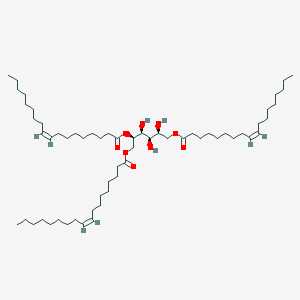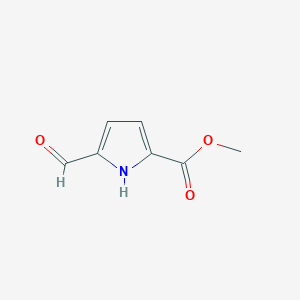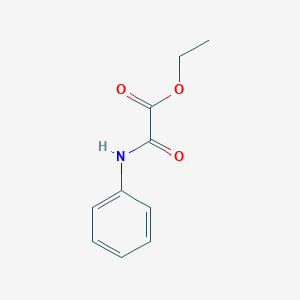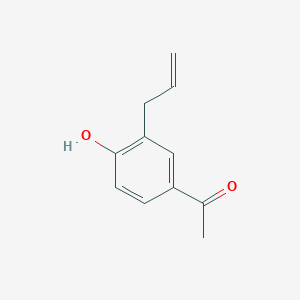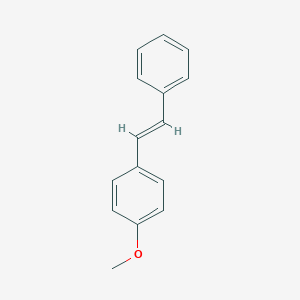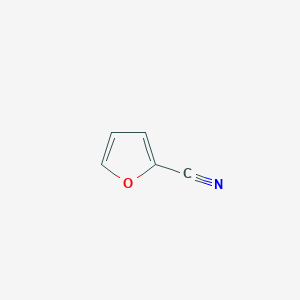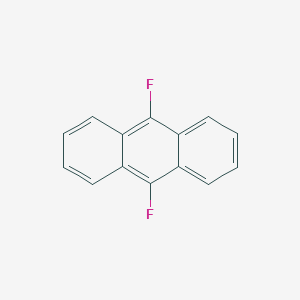
9,10-Difluoroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Difluoroanthracene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a highly fluorescent compound and has been widely used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 9,10-Difluoroanthracene is not fully understood. However, it is believed that 9,10-Difluoroanthracene acts as a fluorescent probe by emitting light when excited by a light source. The emitted light can then be detected and used to study the biological processes of interest.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 9,10-Difluoroanthracene are not fully understood. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It has also been shown to be stable under physiological conditions, making it an ideal fluorescent probe for biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9,10-Difluoroanthracene as a fluorescent probe is its high fluorescence quantum yield. This means that it emits a high amount of light when excited, making it easier to detect. 9,10-Difluoroanthracene is also stable under physiological conditions, making it an ideal fluorescent probe for biological imaging. However, one of the limitations of using 9,10-Difluoroanthracene is its low solubility in water, which can make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are several future directions for the use of 9,10-Difluoroanthracene in scientific research. One of the future directions is the development of new synthetic methods for the production of 9,10-Difluoroanthracene. Another future direction is the development of new applications for 9,10-Difluoroanthracene in the field of organic electronics and biological imaging. Additionally, there is a need for further studies to understand the mechanism of action of 9,10-Difluoroanthracene and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 9,10-Difluoroanthracene is a complex process that involves several steps. One of the most common methods used for the synthesis of 9,10-Difluoroanthracene is the Friedel-Crafts reaction. This reaction involves the reaction of anthracene with a mixture of hydrofluoric acid and hydrogen fluoride gas to produce 9,10-Difluoroanthracene. Other methods used for the synthesis of 9,10-Difluoroanthracene include the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.
Wissenschaftliche Forschungsanwendungen
9,10-Difluoroanthracene has been widely used in various scientific research applications. One of the most common applications of 9,10-Difluoroanthracene is in the field of organic electronics. It has been used as a fluorescent probe in organic light-emitting diodes (OLEDs) and organic solar cells. 9,10-Difluoroanthracene has also been used as a fluorescent probe in biological imaging. It has been used to visualize the cellular localization of proteins and to study the dynamics of cellular processes.
Eigenschaften
CAS-Nummer |
1545-69-3 |
|---|---|
Produktname |
9,10-Difluoroanthracene |
Molekularformel |
C14H8F2 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
9,10-difluoroanthracene |
InChI |
InChI=1S/C14H8F2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H |
InChI-Schlüssel |
BNOILACWFLPWCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F |
Synonyme |
9,10-Difluoroanthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



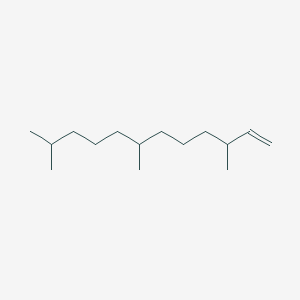
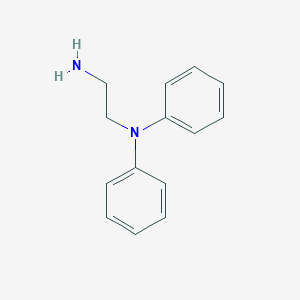
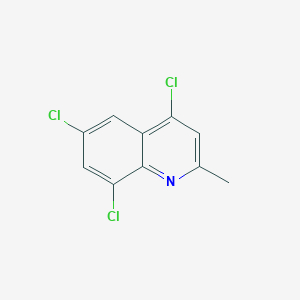
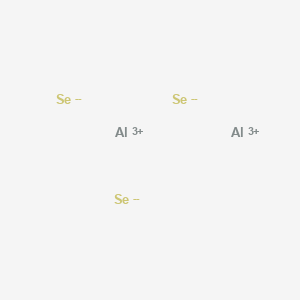
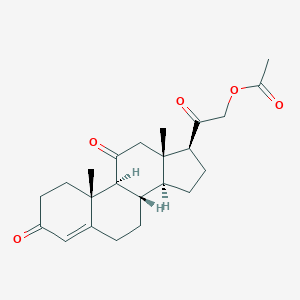
![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)
